molecular formula C16H15N3O3S B2650427 N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide CAS No. 1904066-76-7

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2650427
M. Wt: 329.37
InChI Key: UNCKPMFUJZVTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, commonly known as Isoxazole-9, is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a crucial role in many cellular processes, including cell cycle regulation, apoptosis, and DNA repair. Isoxazole-9 has gained attention in recent years due to its potential therapeutic applications in cancer treatment and other diseases.

Scientific Research Applications

Antimicrobial and Antifungal Properties

N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers have been synthesized and assessed for antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules displayed potency exceeding that of reference drugs, especially against Gram-positive bacterial strains (Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, including those resembling N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, have demonstrated significant corrosion inhibition efficiencies for steel in acidic environments. The inhibition effect is due to adsorption onto the metal surface, providing extra stability and superior performance compared to previously reported inhibitors (Hu et al., 2016).

Antifungal Agents

Certain 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, including those with structural similarities to N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, have been prepared and screened for their antifungal properties, showing promising results (Narayana et al., 2004).

Antiallergy Activity

N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to the compound of interest, were synthesized and exhibited potent antiallergy activity in tests, surpassing the performance of traditional antiallergy agents (Hargrave et al., 1983).

VEGFR-2 Inhibition

Aminothiazole-based analogues, akin to N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, have been identified as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), offering potential therapeutic applications in cancer treatment due to their robust in vivo efficacy in tumor models (Borzilleri et al., 2006).

C–H Thiolation in Organic Synthesis

Benzothiazoles, a class to which N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide belongs, play a crucial role in the synthesis of various pharmaceuticals and organic materials, facilitated by innovative methods like TEMPO-catalyzed electrochemical C–H thiolation (Qian et al., 2017).

properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(17-7-1-2-12-10-19-21-11-12)13-3-5-14(6-4-13)22-16-18-8-9-23-16/h3-6,8-11H,1-2,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCKPMFUJZVTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC2=CON=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide

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